3-(2,3-dihydro-1-benzofuran-5-yl)-N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}propanamide
CAS No.:
Cat. No.: VC14812031
Molecular Formula: C24H29N3O2
Molecular Weight: 391.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H29N3O2 |
|---|---|
| Molecular Weight | 391.5 g/mol |
| IUPAC Name | 3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-[1-(2-methylpropyl)benzimidazol-2-yl]ethyl]propanamide |
| Standard InChI | InChI=1S/C24H29N3O2/c1-17(2)16-27-21-6-4-3-5-20(21)26-23(27)11-13-25-24(28)10-8-18-7-9-22-19(15-18)12-14-29-22/h3-7,9,15,17H,8,10-14,16H2,1-2H3,(H,25,28) |
| Standard InChI Key | ZRMITMDIWYRNLJ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CN1C2=CC=CC=C2N=C1CCNC(=O)CCC3=CC4=C(C=C3)OCC4 |
Introduction
Molecular Composition
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IUPAC Name: 3-(2,3-dihydro-1-benzofuran-5-yl)-N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}propanamide
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Core Functional Groups:
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Benzofuran moiety: A bicyclic structure composed of a benzene ring fused to a furan.
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Benzimidazole moiety: A fused aromatic heterocycle containing nitrogen atoms.
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Amide linkage: Connecting the benzofuran and benzimidazole units via a propanamide chain.
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General Synthetic Approach
The synthesis of compounds like this typically involves:
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Formation of Benzofuran Derivatives: Starting with o-hydroxyacetophenone and reacting it with chloroacetone under acidic or basic conditions to yield benzofuran derivatives .
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Benzimidazole Synthesis: Benzimidazoles are often synthesized by cyclization of o-phenylenediamines with carboxylic acids or their derivatives .
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Coupling Reaction: The final step involves linking the benzofuran and benzimidazole units via an amide bond using coupling agents like EDCI or DCC.
Challenges in Synthesis
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The stability of intermediates can be affected by steric hindrance due to bulky groups.
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Purification may require advanced chromatographic techniques due to close structural similarities among by-products.
Pharmacological Potential
Compounds containing benzofuran and benzimidazole scaffolds are known for their diverse biological activities:
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Anti-inflammatory and Analgesic Properties: Benzofuran derivatives have demonstrated COX inhibition and anti-inflammatory effects .
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Anticancer Activity: Benzimidazole-based compounds often exhibit cytotoxicity against cancer cell lines by inducing apoptosis or disrupting DNA synthesis .
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Antimicrobial Effects: Both moieties have shown antibacterial and antifungal activity in various studies .
While the specific activity of this compound has not been extensively documented, its structural features suggest potential as a pharmacologically active agent.
Molecular Docking and Mechanistic Insights
Molecular modeling studies on similar compounds indicate:
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Strong interactions with enzymes like kinases, proteases, or bacterial targets.
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Hydrogen bonding and π-stacking interactions with active sites enhance binding affinity.
Recent Studies on Related Compounds
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Benzofuran Derivatives: Recent research highlights their role in anticancer therapies, particularly selective toxicity against leukemia cell lines .
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Benzimidazole Derivatives: These compounds are being explored for their metabolic stability and broad-spectrum antimicrobial activity .
Future Directions
Research could focus on:
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SAR Studies: Systematic modification of substituents to optimize biological activity.
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In Vivo Testing: Evaluating pharmacokinetics and toxicity profiles.
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Hybrid Molecules: Combining benzofuran-benzimidazole scaffolds with other pharmacophores.
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